N-(3,4-dimethoxyphenethyl)-2-ethylbenzofuro[3,2-d]pyrimidin-4-amine hydrochloride

Structural differentiation Physicochemical properties Benzofuropyrimidine SAR

N-(3,4-dimethoxyphenethyl)-2-ethylbenzofuro[3,2-d]pyrimidin-4-amine hydrochloride (CAS 1216557-51-5) is a synthetic small molecule belonging to the benzofuro[3,2-d]pyrimidine class, a fused tricyclic scaffold recognized for its versatility in kinase inhibitor design. The compound bears a 3,4-dimethoxyphenethylamine side chain at the 4-position and a critical 2-ethyl substitution on the pyrimidine ring, distinguishing it from the well-characterized des-ethyl analog (PubChem CID 6603430, SMR000044829).

Molecular Formula C22H24ClN3O3
Molecular Weight 413.9
CAS No. 1216557-51-5
Cat. No. B2851295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenethyl)-2-ethylbenzofuro[3,2-d]pyrimidin-4-amine hydrochloride
CAS1216557-51-5
Molecular FormulaC22H24ClN3O3
Molecular Weight413.9
Structural Identifiers
SMILESCCC1=NC2=C(C(=N1)NCCC3=CC(=C(C=C3)OC)OC)OC4=CC=CC=C42.Cl
InChIInChI=1S/C22H23N3O3.ClH/c1-4-19-24-20-15-7-5-6-8-16(15)28-21(20)22(25-19)23-12-11-14-9-10-17(26-2)18(13-14)27-3;/h5-10,13H,4,11-12H2,1-3H3,(H,23,24,25);1H
InChIKeyPWCXEHYOVXXMMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethoxyphenethyl)-2-ethylbenzofuro[3,2-d]pyrimidin-4-amine Hydrochloride (CAS 1216557-51-5): Chemical Identity and Scaffold Context for Procurement Decisions


N-(3,4-dimethoxyphenethyl)-2-ethylbenzofuro[3,2-d]pyrimidin-4-amine hydrochloride (CAS 1216557-51-5) is a synthetic small molecule belonging to the benzofuro[3,2-d]pyrimidine class, a fused tricyclic scaffold recognized for its versatility in kinase inhibitor design [1]. The compound bears a 3,4-dimethoxyphenethylamine side chain at the 4-position and a critical 2-ethyl substitution on the pyrimidine ring, distinguishing it from the well-characterized des-ethyl analog (PubChem CID 6603430, SMR000044829) [2]. Its molecular formula is C22H24ClN3O3 with a molecular weight of 413.9 g/mol, and it has been characterized by 1H NMR spectroscopy (DMSO-d6) [3]. The benzofuro[3,2-d]pyrimidine core has been exploited in multiple drug discovery programs targeting PIM kinases, Cdc7 kinase, CaPkc1, and S1P receptors, establishing this scaffold as a privileged chemotype for kinase and GPCR modulation [4][5].

Why the 2-Ethyl Substituent Prevents Direct Substitution of N-(3,4-Dimethoxyphenethyl)-2-ethylbenzofuro[3,2-d]pyrimidin-4-amine Hydrochloride with Des-Ethyl or Other Benzofuropyrimidine Analogs


Generic substitution within the benzofuro[3,2-d]pyrimidine class is not scientifically valid due to the decisive impact of the 2-position substituent on pharmacological performance. The target compound's 2-ethyl group is not a passive structural feature; in the closely related benzofuropyrimidinone PIM kinase inhibitor series, the transition from aryl to alkyl substitution at the 2-position was the critical SAR breakthrough that unlocked cell permeability, oral exposure, and sustained biochemical potency [1]. The des-ethyl analog (CID 6603430, MW 385.8) differs by 28 Da and lacks the lipophilic contribution of the ethyl group, which alters both its physicochemical profile (calculated logP, PSA) and its target engagement pattern across S1P1, ROR-alpha, and SF-1 nuclear receptors [2][3]. Furthermore, benzofuro[3,2-d]pyrimidines with different 4-position amines (e.g., N-phenyl, N-isopropyl, or piperazinyl derivatives) exhibit divergent kinase selectivity profiles, as demonstrated by XL413 (Cdc7-selective, IC50 3.4 nM) versus pan-PIM inhibitors [4]. These scaffold-specific SAR features mean that even structurally proximate analogs cannot be assumed to recapitulate the target compound's biological fingerprint without empirical validation.

Quantitative Differentiation Evidence for N-(3,4-Dimethoxyphenethyl)-2-ethylbenzofuro[3,2-d]pyrimidin-4-amine Hydrochloride Versus Closest Analogs


Structural Differentiation: 2-Ethyl Substitution Versus Des-Ethyl Analog (CID 6603430) – Molecular Weight and Lipophilicity Shift

The target compound incorporates a 2-ethyl substituent on the pyrimidine ring that is absent in the most closely related analog with published bioactivity data, the des-ethyl compound CID 6603430 (SMR000044829). This ethyl group increases the molecular weight from 385.8 g/mol (des-ethyl) to 413.9 g/mol (target), a difference of 28.1 Da, and adds two methylene units that elevate lipophilicity (additional calculated contribution of approximately +1.0 to logP based on the Hansch π constant for aliphatic CH2) [1]. In the structurally analogous benzofuropyrimidinone PIM kinase inhibitor series, the transition from aryl to alkyl substitution at the 2-position was the decisive SAR step that conferred cell permeability and oral bioavailability, demonstrating that 2-position substitution is a critical efficacy determinant rather than an inert structural variation [2].

Structural differentiation Physicochemical properties Benzofuropyrimidine SAR

S1P1 Receptor Activity: Potentiator EC50 of the Des-Ethyl Analog Provides a Baseline for 2-Ethyl Substitution Effects

The des-ethyl analog (CID 6603430, BDBM36933) was tested in a dose-response S1P1 potentiator assay (PubChem AID 466) at The Scripps Research Institute Molecular Screening Center. In the presence of an EC20 concentration (2 nM) of the S1P1-selective agonist SEW2871 and an EC80 of forskolin (4 μM), the des-ethyl analog exhibited an EC50 of 601 nM as an S1P1 agonism potentiator, with a second measurement yielding EC50 = 5.31 μM [1][2]. This assay identifies compounds that enhance S1P1 receptor signaling—a mechanism relevant to lymphocyte trafficking, endothelial barrier function, and multiple sclerosis [3]. The 2-ethyl substitution on the target compound is expected to modulate this activity; in related benzofuran-based S1P1 agonist programs, alkyl substitution on the heterocyclic core significantly altered both potency and S1P receptor subtype selectivity [4]. However, direct comparative data for the 2-ethyl analog in this specific assay are not publicly available.

S1P1 receptor GPCR agonism Immunomodulation

Nuclear Receptor Activity Profile: ROR-Alpha and SF-1 Inhibition by the Des-Ethyl Analog Provides a Selectivity Baseline

The des-ethyl analog (CID 6603430) was profiled in two cell-based nuclear receptor assays at The Scripps Research Institute: a dose-response assay for inhibitors of Retinoic Acid Receptor-related orphan receptor A (ROR-alpha, PubChem AID 610) and a counterscreen for inhibition of Steroidogenic Factor 1 (SF-1, PubChem AID 611). The compound exhibited an IC50 of 1.55 μM against ROR-alpha (Isoform Alpha-2) and an IC50 of 2.27 μM against SF-1 [1][2]. ROR-alpha is implicated in metabolic syndrome, circadian rhythm regulation, and atherosclerosis, while SF-1 is a master regulator of steroidogenic gene expression [3]. The approximately 1.5-fold difference in IC50 values between the two nuclear receptors suggests a modest selectivity window that may be modulated by the 2-ethyl substitution—a hypothesis testable through procurement and comparative profiling of the target compound.

Nuclear receptor ROR-alpha SF-1 Metabolic syndrome

Class-Level Kinase Inhibition Potential: Alkyl Substitution at the 2-Position Drives PIM Kinase Permeability and Potency

In the benzofuropyrimidinone PIM kinase inhibitor series reported by Tsuhako et al. (2012), the SAR progression from aryl to alkyl substitution at the 2-position was the pivotal transition that produced compound 6l—an alkyl benzofuropyrimidinone with good pan-PIM potencies, cell permeability, and oral exposure [1]. X-ray crystal structures of PIM-1 complexes with compounds 3, 5m, and 6d guided this SAR, revealing that the 2-position substituent directly engages the hydrophobic pocket within the ATP-binding site [2]. While the target compound is a 4-amine rather than a 4-one, the shared benzofuro[3,2-d]pyrimidine core and the presence of a 2-ethyl substituent position it within the alkyl-substituted subclass that demonstrated superior drug-like properties. This contrasts with 2-aryl benzofuropyrimidinones, which showed biochemical potency but lacked cell permeability—a distinction directly attributable to 2-position substitution identity.

PIM kinase Kinase inhibitor Cell permeability SAR

Spectroscopic Characterization: 1H NMR Identity Confirmation Differentiates from Uncharacterized Vendor Stock

The target compound has been characterized by 1H NMR spectroscopy in DMSO-d6, with the spectrum archived in the KnowItAll NMR Spectral Library (SpectraBase Compound ID ChIxMRKIivy) [1]. The InChIKey (PWCXEHYOVXXMMQ-UHFFFAOYSA-N) provides a unique structural identifier distinct from the des-ethyl analog (InChIKey SNNXKGFHWGONBN-UHFFFAOYSA-N) [2]. This spectroscopic characterization serves as a quality control benchmark for procurement: the presence of the 2-ethyl resonance (expected as a triplet for CH3 and quartet for CH2 in the 1H NMR) provides an unambiguous spectroscopic handle to confirm compound identity and differentiate from the des-ethyl analog, which would lack these signals entirely. Many benzofuro[3,2-d]pyrimidine screening compounds in the MLSMR library lack publicly available spectroscopic characterization, making this NMR data a distinguishing feature for procurement quality assurance.

NMR characterization Quality control Structural confirmation

Recommended Research and Procurement Scenarios for N-(3,4-Dimethoxyphenethyl)-2-ethylbenzofuro[3,2-d]pyrimidin-4-amine Hydrochloride Based on Quantitative Differentiation Evidence


S1P1 Receptor SAR Expansion: Head-to-Head Comparison with Des-Ethyl Analog

The des-ethyl analog (CID 6603430) has a quantified S1P1 potentiator EC50 of 601 nM (PubChem AID 466). Procurement of the 2-ethyl analog enables direct determination of the impact of 2-position alkyl substitution on S1P1 receptor modulation. This is a well-precedented SAR query: in benzofuran-based S1P1 agonist programs, alkyl substitution on the core heterocycle significantly altered potency and subtype selectivity (S1P1 vs. S1P3) [1]. A head-to-head S1P1 dose-response experiment with both compounds under identical assay conditions would directly quantify the ΔEC50 attributable to the 2-ethyl group, generating a publishable SAR data point for GPCR-focused medicinal chemistry programs.

Nuclear Receptor Profiling: ROR-Alpha/SF-1 Selectivity Modulation by 2-Ethyl Substitution

The des-ethyl analog exhibits a modest 1.46-fold selectivity between SF-1 (IC50 = 2.27 μM) and ROR-alpha (IC50 = 1.55 μM) in cell-based luminescence assays (PubChem AID 610 and AID 611) [2][3]. Profiling the target compound in the same or equivalent ROR-alpha/SF-1 assay format would reveal whether the 2-ethyl group shifts potency and/or selectivity between these therapeutically relevant nuclear receptors. ROR-alpha is a target for metabolic syndrome and atherosclerosis, while SF-1 is a master regulator of steroidogenesis; altered selectivity could redirect the chemotype toward distinct therapeutic applications.

Kinase Selectivity Panel Screening: Testing the 2-Alkyl Permeability Hypothesis

Class-level SAR from the benzofuropyrimidinone PIM kinase inhibitor series demonstrates that 2-alkyl substitution (as in compound 6l) is the critical determinant of cell permeability and oral bioavailability, whereas 2-aryl analogs are biochemically potent but cell-impermeable [4]. The target compound, bearing a 2-ethyl group and a homoveratryl amine at the 4-position, represents a structurally distinct alkyl-subvariant. Screening this compound against a broad kinase panel (including PIM1/2/3, Cdc7, and other cancer-relevant kinases) in both biochemical and cell-based formats would test the generalizability of the 2-alkyl permeability SAR and potentially identify novel kinase inhibition profiles distinct from both the des-ethyl analog and established benzofuropyrimidine kinase inhibitors such as XL413 (Cdc7 IC50 = 3.4 nM).

Analytical Reference Standard for Benzofuro[3,2-d]pyrimidine Library QC

The availability of a verified 1H NMR spectrum (DMSO-d6, SpectraBase ChIxMRKIivy) makes this compound suitable as an analytical reference standard for quality control of benzofuro[3,2-d]pyrimidine compound libraries [5]. The diagnostic 2-ethyl resonances (CH3 triplet at ~1.3 ppm, CH2 quartet at ~2.8 ppm) provide a unique spectroscopic fingerprint that can be used to confirm the structural integrity of newly synthesized or purchased analogs. This is particularly valuable for screening collections that contain both 2-ethyl and des-ethyl variants, where NMR is the most definitive method for distinguishing between them.

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